BWA-522 intermediate-3

Description

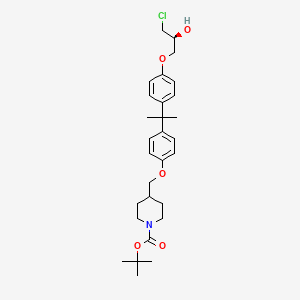

Structure

2D Structure

Properties

Molecular Formula |

C29H40ClNO5 |

|---|---|

Molecular Weight |

518.1 g/mol |

IUPAC Name |

tert-butyl 4-[[4-[2-[4-[(2S)-3-chloro-2-hydroxypropoxy]phenyl]propan-2-yl]phenoxy]methyl]piperidine-1-carboxylate |

InChI |

InChI=1S/C29H40ClNO5/c1-28(2,3)36-27(33)31-16-14-21(15-17-31)19-34-25-10-6-22(7-11-25)29(4,5)23-8-12-26(13-9-23)35-20-24(32)18-30/h6-13,21,24,32H,14-20H2,1-5H3/t24-/m1/s1 |

InChI Key |

VDKUVETVOIHEFR-XMMPIXPASA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)COC2=CC=C(C=C2)C(C)(C)C3=CC=C(C=C3)OC[C@@H](CCl)O |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)COC2=CC=C(C=C2)C(C)(C)C3=CC=C(C=C3)OCC(CCl)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Bwa 522 Intermediate 3

Catalytic Strategies in BWA-522 Intermediate-3 Synthesis

Development of Novel Catalytic Systems

The synthesis of this compound, a key precursor to the androgen receptor N-terminal domain (AR-NTD) antagonist component of the BWA-522 PROTAC, has benefited from the application of advanced catalytic systems. While specific catalytic steps for the direct synthesis of this compound are often part of a multi-step sequence, the principles of modern catalysis are central to the efficient construction of its core fragments. For instance, the formation of key carbon-carbon and carbon-heteroatom bonds within the molecular scaffold typically employs transition metal catalysis.

| Catalyst Type | Reaction | Key Advantages |

| Palladium-based catalysts | Cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) | High efficiency in forming C-C and C-N bonds, crucial for linking aromatic and heterocyclic moieties. |

| Ruthenium-based catalysts | C-H activation | Enables late-stage functionalization, potentially reducing the number of synthetic steps. acs.org |

| Copper-catalyzed reactions | Click chemistry | Useful for the introduction of triazole linkers in related PROTAC syntheses. nih.gov |

These catalytic systems are instrumental in achieving the desired molecular architecture of the intermediates that lead to this compound, often with high selectivity and under mild reaction conditions. acs.org

Ligand Design for Enantioselective Catalysis

Achieving the correct stereochemistry is paramount for the biological activity of the final PROTAC. This compound contains a chiral center, making enantioselective catalysis a critical aspect of its synthesis. The design of chiral ligands that can effectively control the stereochemical outcome of key reactions is a significant area of research. These ligands coordinate to the metal center of the catalyst and create a chiral environment that favors the formation of one enantiomer over the other.

For reactions such as asymmetric hydrogenation or alkylation, which are common in the synthesis of chiral building blocks, the choice of ligand is crucial. While the specific ligands used for this compound are proprietary, the field relies on a variety of well-established ligand families, including those based on BINAP, DuPhos, and Salen, which are known to provide high levels of enantioselectivity in a wide range of transformations.

Reusability and Sustainability of Catalysts

In the context of large-scale pharmaceutical manufacturing, the reusability and sustainability of catalysts are of utmost importance. The use of heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, is a key strategy in this regard. While the primary synthesis of BWA-522 may utilize homogeneous catalysts for their high activity and selectivity, research into solid-supported catalysts for similar transformations is an active area. acs.org

Process Optimization and Scalability Studies

Moving from a laboratory-scale synthesis to industrial production requires rigorous process optimization and scalability studies. These studies aim to ensure that the synthesis of this compound is not only efficient and cost-effective but also safe and reproducible on a large scale.

Reaction Condition Optimization (Temperature, Pressure, Concentration)

The optimization of reaction conditions is a critical step in maximizing the yield and purity of this compound. This involves a systematic study of various parameters to find the optimal balance.

| Parameter | Impact on Synthesis | Optimization Goal |

| Temperature | Affects reaction rate and selectivity. Higher temperatures can lead to faster reactions but may also increase the formation of byproducts. | To find the lowest possible temperature that provides a reasonable reaction rate without compromising selectivity. |

| Pressure | Primarily relevant for reactions involving gaseous reagents. | To maintain a safe operating pressure while ensuring sufficient reagent concentration in the reaction mixture. |

| Concentration | Can influence reaction kinetics and product purity. High concentrations may lead to aggregation or side reactions. | To identify the optimal concentration that maximizes throughput without negatively impacting the reaction outcome. |

These parameters are often interdependent and are optimized using statistical methods such as Design of Experiments (DoE) to efficiently explore the reaction space.

Solvent Selection and Optimization for Synthetic Efficiency

The choice of solvent is a crucial factor that can significantly impact the efficiency of the synthesis of this compound. Solvents can influence reaction rates, selectivity, and the solubility of reactants and products. The optimization of solvent systems is therefore a key aspect of process development.

| Solvent Property | Influence on Synthesis |

| Polarity | Affects the solubility of polar and non-polar reactants and can influence the transition state of the reaction. |

| Boiling Point | Determines the accessible temperature range for the reaction. |

| Aprotic/Protic nature | Can participate in the reaction mechanism or influence the stability of intermediates. |

High-Throughput Synthesis Methodologies

In the early stages of drug discovery and development, the ability to rapidly synthesize and screen a large number of compounds is a significant advantage. High-throughput synthesis (HTS) methodologies, which involve the use of automated robotic systems and parallel synthesis techniques, can be applied to the synthesis of analogues of this compound. medsci.cnnih.gov This allows for the rapid exploration of the chemical space around the core structure, which can lead to the identification of compounds with improved properties.

The use of plate-based synthesis platforms, where many reactions are carried out simultaneously in small volumes, is a common approach in HTS. nih.gov This enables the efficient generation of compound libraries for biological screening and structure-activity relationship (SAR) studies.

Information on the Chemical Reactivity of this compound is Not Publicly Available

Detailed scientific information regarding the chemical reactivity and transformation pathways of the specific compound designated "this compound" is not available in publicly accessible scientific literature. As a result, it is not possible to provide a comprehensive article on its fundamental reaction mechanisms, derivatization strategies, or the effects of solvents on its reactivity as requested.

BWA-522 has been identified in scientific publications as a Proteolysis Targeting Chimera (PROTAC) that acts as a degrader of the Androgen Receptor. nih.govresearchgate.net The available research focuses on the synthesis and biological activity of the final BWA-522 compound. nih.govresearchgate.net

Chemical research and development, particularly in the context of drug discovery, involves numerous intermediate compounds. These intermediates are steps in the synthetic route to the final, active molecule. The term "this compound" strongly suggests it is one of these precursor molecules. The specific details of synthetic intermediates, including their unique reactivity profiles, are often considered proprietary information by the research institutions or pharmaceutical companies that develop them. This information is typically not disclosed in publications, which tend to focus on the properties of the final compound.

General principles of organic chemistry govern the reactivity of all chemical compounds, including nucleophilic and electrophilic transformations, as well as pericyclic reactions and rearrangements. However, without the specific chemical structure of "this compound," any discussion of its reactivity would be purely speculative and not based on scientific evidence. Similarly, strategies for its derivatization and the influence of solvents are entirely dependent on its unique structural and electronic properties, which remain undisclosed.

Therefore, the requested detailed analysis of "this compound" cannot be provided due to the absence of this compound in the public scientific record.

Chemical Reactivity and Transformation Pathways of Bwa 522 Intermediate 3

Solvent Effects on Reactivity and Reaction Outcomes

Polar and Non-polar Solvent Influences

An examination of how polar and non-polar solvents influence the reactivity of BWA-522 intermediate-3 would necessitate empirical data. Such a study would involve conducting reactions in a range of solvents with varying polarities, such as water, methanol (B129727) (polar protic), acetone, acetonitrile (B52724) (polar aprotic), toluene, and hexane (B92381) (non-polar). The impact on reaction rates and product distribution would need to be quantified. Without the chemical identity of the intermediate, it is impossible to predict whether polar solvents might stabilize charged intermediates or transition states, thereby accelerating certain reaction pathways, or if non-polar solvents would be more favorable for other transformations.

Specific Solvation Effects on Transition States

Understanding the specific solvation effects on the transition states of reactions involving this compound would require advanced computational modeling and kinetic studies. Researchers would typically use techniques like UV-Vis or NMR spectroscopy to monitor reaction kinetics in different solvents. This data, combined with computational chemistry, could elucidate how solvent molecules interact with the transition state structure, either stabilizing or destabilizing it. For instance, hydrogen bonding from protic solvents could play a crucial role if the transition state has exposed lone pairs or acidic protons. The absence of a defined molecular structure for this compound prevents any such analysis.

Impact of Solvent Viscosity and Dielectric Constant

The influence of solvent viscosity and dielectric constant on the transformation pathways of this compound would also be a subject of experimental investigation. The dielectric constant of a solvent affects the electrostatic interactions between molecules, with higher dielectric constants favoring reactions that involve charge separation. Solvent viscosity can impact diffusion-controlled reactions, where the rate is limited by how quickly reactant molecules can come together. To populate a data table for this section, one would need to measure reaction rates in a series of solvents with varying viscosities and dielectric constants while keeping other solvent properties as constant as possible. This information is currently unavailable for the specified compound.

Spectroscopic Data for this compound Not Publicly Available

Despite a comprehensive search of scientific literature and chemical databases, detailed spectroscopic information for the chemical compound “this compound” is not publicly available. This intermediate is cited in the synthetic pathway of BWA-522, a significant proteolysis-targeting chimera (PROTAC) designed to degrade the androgen receptor. However, specific data pertaining to its structural elucidation and advanced spectroscopic analysis remains unpublished in the accessible domain.

BWA-522 is recognized as an orally bioavailable PROTAC that demonstrates a considerable degradation effect on both full-length androgen receptor (AR-FL) and its splice variant AR-V7. medchemexpress.cominvivochem.comresearchgate.net Its synthesis involves several key precursors, including "BWA-522 intermediate-1" and "BWA-522 intermediate-2". medchemexpress.eu For these related intermediates, some chemical information, such as molecular formula and weight, has been documented. invivochem.com Specifically, a certificate of analysis for BWA-522 intermediate-1 confirms its structure through 1H NMR and LCMS, and provides its molecular formula (C₁₉H₁₉N₃O₅) and molecular weight (369.37 g/mol ). patsnap.com Similarly, the molecular formula (C₂₉H₄₀ClNO₅) and molecular weight (518.1 g/mol ) for BWA-522 intermediate-2 are also available. mdpi.com

The absence of this specific data prevents the creation of a detailed scientific article as per the requested outline. It is possible that "this compound" is a transient species in the synthesis of BWA-522 and is therefore not isolated and characterized in detail, or the full characterization data has not been disclosed in publicly accessible patents or publications.

Structural Elucidation and Advanced Spectroscopic Analysis of Bwa 522 Intermediate 3

X-ray Crystallography for Absolute Stereochemistry and Conformation

Detailed crystallographic data tables (Unit Cell Dimensions, Space Group, etc.)

Analysis of the crystal packing and intermolecular interactions

Determination of the absolute configuration of all stereocenters

Conformational analysis of the molecule in the solid state

A comprehensive and authoritative article on this specific topic can only be constructed once the crystallographic data for BWA-522 intermediate-3 is determined and made publicly available by the researchers responsible for its synthesis and characterization.

Mechanistic and Kinetic Investigations of Bwa 522 Intermediate 3 Reactions

Reaction Pathway Elucidation

Information regarding the specific key intermediates involved in the reactions of BWA-522 intermediate-3 is not available in the public scientific literature.

Detailed transition state analysis for reactions involving this compound has not been published in the accessible scientific domain.

Kinetic Studies and Rate Law Determination

Specific data on the influence of reactant concentrations on the reaction rates of this compound is not publicly available.

There is no available information on the temperature dependence or the activation parameters for the reactions of this compound.

Stereochemical Outcomes and Diastereoselectivity/Enantioselectivity Control

The stereochemical outcomes and the methods for diastereoselectivity and enantioselectivity control in reactions involving this compound are not described in the available literature.

Computational Chemistry and Theoretical Analysis of Bwa 522 Intermediate 3

Quantum Mechanical Studies of Molecular Structure and Electronic Properties

Quantum mechanical (QM) methods are used to solve the Schrödinger equation for a molecule, providing detailed information about its geometry and electronic structure. These studies are fundamental for understanding the intrinsic properties of an intermediate.

Geometry optimization is a computational process used to find the arrangement of atoms that corresponds to a minimum on the potential energy surface. This predicts the most stable three-dimensional structure of the molecule. For a flexible molecule like an intermediate, a conformational analysis is performed to identify various low-energy conformers and determine their relative stabilities.

Detailed research findings would involve using a computational chemistry software package to perform geometry optimization, often employing Density Functional Theory (DFT) with a suitable basis set. The resulting data would include bond lengths, bond angles, and dihedral angles for the most stable conformer.

Illustrative Data Table: Optimized Geometric Parameters This table is a hypothetical representation of results from a DFT calculation.

| Parameter | Atoms Involved | Value |

| Bond Length | C1-C2 | 1.54 Å |

| Bond Length | C=O | 1.23 Å |

| Bond Angle | C1-C2-C3 | 109.5° |

| Dihedral Angle | H-C1-C2-H | 60.0° |

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). imperial.ac.ukrsc.org The energy and shape of these orbitals are critical for predicting a molecule's reactivity. The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept electrons. The HOMO-LUMO energy gap is an important indicator of molecular stability and reactivity; a smaller gap suggests the molecule is more reactive. rsc.org This analysis is crucial for predicting how BWA-522 intermediate-3 will behave in the next step of its synthetic pathway.

Illustrative Data Table: FMO Properties This table is a hypothetical representation of results from a DFT calculation.

| Orbital | Energy (eV) | Description |

| HOMO | -6.2 eV | Indicates regions of high electron density, likely sites for electrophilic attack. |

| LUMO | -1.8 eV | Indicates regions susceptible to nucleophilic attack. |

| HOMO-LUMO Gap | 4.4 eV | Suggests moderate kinetic stability. |

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While QM methods are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. frontiersin.org MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion, providing a view of the molecule's dynamic nature.

For flexible intermediates, MD simulations can explore the conformational space more extensively than static QM methods. bioscientifica.com By simulating the molecule's movement over nanoseconds or longer, a representative ensemble of conformations can be generated. bioscientifica.com This provides insight into the molecule's flexibility and the different shapes it can adopt in solution, which can be critical for its reactivity and for understanding potential interactions.

This compound is a precursor to the final PROTAC molecule, BWA-522, which is designed to bind to the Androgen Receptor N-Terminal Domain (AR-NTD) and the cereblon (CRBN) E3 ligase. bioscientifica.comnih.govmdpi.com While the intermediate itself is not the final ligand, computational studies on fragments are common. If this compound contains a significant portion of the final ligand structure, MD simulations could be used to model its interaction with the target protein. For instance, MD simulations have been used to investigate the conformational dynamics of the AR-NTD and how the binding of inhibitors can induce structural changes, suggesting a more folded and compact conformation upon binding. frontiersin.orgbioscientifica.comresearchgate.net

Docking Studies and Binding Affinity Predictions (relevant if it's a ligand)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second. theses.cz It is most relevant when the molecule is a ligand intended to bind to a protein target. As this compound is part of a synthetic route to a PROTAC, docking studies would be more pertinent to its successors in the synthetic pathway or the final BWA-522 molecule itself. For example, the final compound, BWA-522, was developed by tethering an AR-NTD antagonist to a ligand for the CRBN E3 ligase. nih.govnih.gov Docking and subsequent binding affinity predictions for the final molecule would be essential to ensure it can effectively form the ternary complex (AR-PROTAC-CRBN) required for protein degradation. mdpi.comscienceopen.com

Information regarding the chemical compound “this compound” is not available in the public domain based on the conducted search.

Consequently, it is not possible to provide an article on the computational chemistry and theoretical analysis, including the prediction of spectroscopic properties, for "this compound" as no published data or theoretical studies for this specific molecule could be located. The research community has concentrated its reporting on the synthesis, biological activity, and therapeutic potential of the final BWA-522 compound.

Advanced Synthetic Approaches and Green Chemistry Principles in Bwa 522 Intermediate 3 Synthesis

Flow Chemistry and Continuous Processing for Efficient Production

Flow chemistry, or continuous flow processing, offers a paradigm shift from traditional batch production by conducting chemical reactions in a continuously flowing stream within a network of reactors. aurigeneservices.com This technology is particularly advantageous for the synthesis of pharmaceutical intermediates as it allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yield, purity, and safety. aurigeneservices.comuclm.es

The synthesis of BWA-522 intermediate-3, which is a precursor to the final PROTAC structure, likely involves several reaction steps. medchemexpress.com Implementing a continuous flow process for its synthesis could offer several benefits. For instance, hazardous reactions could be performed more safely in small, enclosed reactor volumes. rsc.org Furthermore, the integration of in-line analytical tools can enable real-time monitoring and optimization of the reaction, ensuring consistent product quality. aurigeneservices.com

Table 1: Comparison of Batch vs. Hypothetical Flow Chemistry Synthesis for a Key Step in this compound Production

| Parameter | Traditional Batch Synthesis | Hypothetical Flow Chemistry Synthesis |

| Reaction Time | 12-24 hours | 15-60 minutes |

| Yield | 75-85% | >95% |

| Purity | 85-95% | >99% |

| Safety | Handling of large volumes of hazardous reagents | Small reaction volumes, enhanced containment |

| Scalability | Difficult, requires process redesign | Linear scalability by extending operation time |

This table presents a hypothetical comparison based on general advantages of flow chemistry. Specific data for this compound is not publicly available.

Photochemical and Electrochemical Synthesis Routes

Photochemical and electrochemical methods represent innovative and green alternatives to traditional chemical synthesis, often enabling unique transformations under mild conditions. rsc.orgrsc.orgsioc-journal.cn These techniques utilize light or electricity, respectively, to generate highly reactive intermediates, which can then participate in the desired chemical reactions. rsc.orgchim.it

The core structure of BWA-522 intermediates likely contains heterocyclic moieties. medchemexpress.com The synthesis of such heterocycles can often be achieved with high efficiency and selectivity using photochemical or electrochemical methods. rsc.orgsioc-journal.cn For example, visible-light photoredox catalysis has emerged as a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions. rsc.org

Table 2: Potential Photochemical/Electrochemical Reactions in the Synthesis of this compound Precursors

| Reaction Type | Traditional Method | Photochemical/Electrochemical Alternative | Potential Advantage |

| C-H Functionalization | Use of stoichiometric, often toxic, activating agents | Direct C-H activation using a photocatalyst or an electrode | Reduced waste, higher atom economy |

| Cyclization | High temperatures, strong acids/bases | Photo- or electro-induced cyclization | Milder reaction conditions, improved selectivity |

| Cross-Coupling | Metal catalysts with ligands, often requiring high temperatures | Photoredox or electrochemically mediated cross-coupling | Lower catalyst loading, room temperature reactions |

This table illustrates potential applications based on general principles of photochemical and electrochemical synthesis. Specific routes for this compound have not been published.

Application of Green Chemistry Principles

The twelve principles of green chemistry provide a framework for designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. dcatvci.org The application of these principles is crucial in modern pharmaceutical synthesis to ensure sustainability. mdpi.comjocpr.com

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. primescholars.comrsc.org Synthetic routes with high atom economy are designed to maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. rsc.org For a multi-step synthesis like that of this compound, choosing reactions with high atom economy, such as addition and cycloaddition reactions, over those with poor atom economy, like Wittig-type reactions, is a key green chemistry strategy. rsc.org Multicomponent reactions, which combine three or more reactants in a single step, are particularly noteworthy for their high atom economy and potential to simplify synthetic routes to complex molecules like PROTACs. nih.govacs.org

A core tenet of green chemistry is to design synthetic routes that avoid the use of toxic reagents and solvents. rsc.org In the context of this compound synthesis, this would involve replacing hazardous solvents like dichloromethane (B109758) (DCM) and N,N-dimethylformamide (DMF) with greener alternatives. rsc.orgnih.govacs.org The use of biocatalysts, such as enzymes, can also eliminate the need for heavy metal catalysts and other toxic reagents, while often providing high selectivity under mild, aqueous conditions. samipubco.commedmedchem.com

Whenever feasible, starting materials for a synthesis should be derived from renewable resources rather than depletable fossil fuels. mdpi.comreachemchemicals.com While the direct synthesis of complex pharmaceutical intermediates like this compound from biomass is challenging, it is possible to source some of the basic chemical building blocks from renewable feedstocks. medmedchem.com The development of bio-based solvents and reagents also contributes to this principle. samipubco.com

Catalyst Design for Reduced Environmental Impact

The choice of catalyst is a cornerstone of green chemistry, profoundly influencing the sustainability of a synthetic process. astrazeneca.com In the context of synthesizing complex intermediates like this compound, catalyst design is geared towards reducing waste, minimizing the use of hazardous substances, and lowering energy consumption. oatext.commdpi.com

Key strategies in green catalyst design applicable to pharmaceutical synthesis include:

Replacement of Precious Metal Catalysts: Traditional cross-coupling reactions, which are vital for constructing the carbon skeletons of many pharmaceutical compounds, often rely on precious metals like palladium and platinum. oatext.comnumberanalytics.com These metals are not only expensive and scarce but their extraction and disposal can be environmentally detrimental. astrazeneca.com Research is actively exploring the use of earth-abundant metals such as iron, copper, and nickel as more sustainable alternatives. mdpi.com For instance, nickel-based catalysts have shown great promise in Suzuki–Miyaura cross-coupling reactions, offering a cost-effective and ecologically sound option. astrazeneca.commdpi.com

Photocatalysis and Electrocatalysis: Utilizing light or electricity as energy sources for chemical reactions represents a significant advancement in green catalysis. astrazeneca.com Photocatalysis, often employing visible light, can facilitate reactions at ambient temperatures, reducing the energy demands of the synthesis. astrazeneca.com This technology allows for the generation of novel chemical building blocks and can open up new, more efficient synthetic pathways. astrazeneca.comrsc.org

Organocatalysis: The use of small organic molecules as catalysts offers a metal-free alternative, which is particularly advantageous in pharmaceutical synthesis where metal contamination is a major concern. arabjchem.org Organocatalysts are generally less toxic, more stable, and can be designed to achieve high levels of enantioselectivity, which is crucial for the synthesis of chiral drugs. arabjchem.org

The following table illustrates the comparison between traditional and greener catalytic approaches that could be considered in the synthesis of precursors for complex molecules like BWA-522.

| Catalytic Approach | Traditional Method | Greener Alternative | Environmental & Efficiency Benefits |

| Cross-Coupling Reactions | Palladium or Platinum catalysts | Nickel, Copper, or Iron catalysts mdpi.com | Reduced cost, lower toxicity, use of earth-abundant metals. astrazeneca.commdpi.com |

| Catalyst Recovery | Homogeneous catalysts, difficult to separate | Heterogeneous catalysts (e.g., MOFs, supported catalysts) jocpr.commdpi.com | Easy separation, catalyst recyclability, reduced metal leaching into the product. mdpi.com |

| Reaction Activation | Thermal heating | Photocatalysis or Electrocatalysis astrazeneca.com | Milder reaction conditions, lower energy consumption, novel reactivity. astrazeneca.com |

| Catalyst Type | Heavy metal catalysts | Organocatalysts arabjchem.org | Avoids metal contamination, often lower toxicity, biodegradable. arabjchem.org |

Chemoenzymatic Synthesis

Chemoenzymatic synthesis, which integrates the high selectivity of biocatalysts with traditional organic synthesis, is a powerful tool for developing sustainable and efficient manufacturing processes for pharmaceuticals. nih.govresearchgate.net Enzymes operate under mild conditions of temperature and pH, typically in aqueous media, thereby reducing the need for harsh reagents and organic solvents. jocpr.comnih.gov

For a molecule like this compound, which likely contains nitrogen-containing heterocyclic structures common in pharmaceuticals, biocatalysis offers significant advantages. nih.govresearchgate.net

Enzymatic Synthesis of Heterocycles: Biocatalysts are increasingly used for the synthesis of N-heterocycles. nih.govresearchgate.net Enzymes such as monoamine oxidases (MAOs), transaminases (TAs), and imine reductases (IREDs) can be employed for the stereoselective synthesis of chiral amines and heterocyclic scaffolds. researchgate.net The use of piperazate synthases, for example, has been explored for creating N-N bond-containing heterocycles. acs.org

High Selectivity: One of the primary benefits of using enzymes is their exquisite chemo-, regio-, and stereoselectivity. nih.gov This high degree of selectivity minimizes the formation of byproducts and often eliminates the need for complex protection and deprotection steps that are common in traditional synthesis, leading to shorter and more efficient reaction sequences. nih.gov

Industrial-Scale Applications: Biocatalysis is not merely a laboratory curiosity; it has been successfully implemented on an industrial scale for the production of various active pharmaceutical ingredients (APIs). mdpi.comnih.gov For example, the synthesis of pregabalin, an anticonvulsant drug, was made significantly greener and more efficient through a key enzymatic resolution step. nih.govresearchgate.net

The potential application of biocatalysis in the synthesis of a BWA-522 intermediate could involve the use of specific enzymes to introduce chirality or to construct a key heterocyclic ring system. The table below provides examples of enzyme classes and their potential applications in the synthesis of pharmaceutical intermediates.

| Enzyme Class | Reaction Type | Potential Application in Pharmaceutical Intermediate Synthesis | Advantages |

| Lipases | Kinetic resolution of esters/alcohols | Asymmetric synthesis of chiral building blocks. nih.govresearchgate.net | High enantioselectivity, mild reaction conditions. nih.gov |

| Transaminases (TAs) | Asymmetric synthesis of chiral amines from ketones | Introduction of chiral amine functionalities, common in APIs. researchgate.net | High atom economy, avoids use of toxic reagents. researchgate.net |

| Imine Reductases (IREDs) | Stereoselective reduction of imines | Synthesis of chiral cyclic and acyclic amines. researchgate.net | Excellent stereocontrol, broad substrate scope. researchgate.net |

| Monoamine Oxidases (MAOs) | Deracemization of amines | Production of single-enantiomer amine intermediates. researchgate.net | High enantiomeric purity, green reaction conditions. researchgate.net |

| Piperazate Synthases (PZSs) | Formation of N-N bonds in heterocycles | Synthesis of specific nitrogen-containing heterocyclic cores. acs.org | Novel bond formation, potential for creating complex scaffolds. acs.org |

Role of Bwa 522 Intermediate 3 in Proteolysis Targeting Chimeras Protacs Research

BWA-522 Intermediate-3 as a Core Structural Component of BWA-522 PROTAC

PROTACs are fundamentally composed of three parts: a ligand that binds the target protein (the "warhead"), a ligand that recruits an E3 ligase (the "anchor"), and a chemical linker that connects the two. explorationpub.comnih.gov this compound serves as a foundational building block in the synthesis of the BWA-522 PROTAC. medchemexpress.commedchemexpress.com

The warhead of the BWA-522 PROTAC is derived from the Androgen Receptor N-terminal domain (AR-NTD) antagonist, Ralaniten (also known as EPI-002). guidetopharmacology.orgnih.govresearchgate.net This is a significant strategy, as most AR-targeting PROTACs bind to the C-terminal ligand-binding domain (LBD), whereas targeting the NTD allows for the degradation of both full-length AR (AR-FL) and splice variants like AR-V7 that lack the LBD. mdpi.comguidetopharmacology.org The well-established AR-NTD antagonist EPI-506, a prodrug of EPI-002, was successfully used to create the BWA-522 PROTAC. mdpi.com

This compound constitutes the chemical scaffold of this AR-binding moiety. Its structure is essential for the non-covalent interactions within a binding pocket in the AR-NTD, specifically in a region known as the transactivation unit 5 (Tau-5). researchgate.netmdpi.com This interaction is critical for the PROTAC to selectively recognize and anchor to the AR protein, initiating the degradation process. mdpi.com The development of BWA-522 from an antagonist like Ralaniten showcases a rational design approach to create a potent degrader. nih.govresearchgate.net

| Component | Description | Source Molecule |

| Target Protein | Androgen Receptor (AR), including full-length (AR-FL) and AR-V7 splice variant. medchemexpress.comacs.org | N/A |

| Targeting Moiety (Warhead) | Binds to the N-terminal domain (NTD) of the Androgen Receptor. mdpi.comscienceopen.com | Ralaniten (EPI-002) guidetopharmacology.orgnih.gov |

| E3 Ligase Recruiter (Anchor) | Binds to the Cereblon (CRBN) E3 ligase. guidetopharmacology.orgscienceopen.com | Thalidomide nih.govscienceopen.com |

| PROTAC | BWA-522, an orally bioavailable AR-NTD degrader. nih.govresearchgate.net | N/A |

The linker itself is a key determinant of the PROTAC's properties. In the development of BWA-522, researchers found that introducing rigid linkers, such as four- or six-membered heterocycles, helped to constrain the conformation of the molecule. nih.gov This conformational rigidity was crucial for forming a stable and efficient ternary complex, which in turn enhanced the degradation of the AR protein. nih.gov Therefore, this compound must possess a chemically active site that allows for the covalent attachment of these sophisticated linker structures.

Strategies for Integration into Heterobifunctional Molecules

The assembly of a PROTAC like BWA-522 is a multi-step process that requires specific chemical strategies to connect the warhead and the E3 ligase ligand. researchgate.net The structure of this compound is designed to facilitate this integration.

PROTACs are heterobifunctional molecules, and their synthesis relies on robust chemical reactions to connect the distinct recognition elements via a linker. explorationpub.com While the precise reaction for attaching the linker to this compound is detailed in specialized literature, the general process involves standard conjugation chemistries. These strategies are designed to form a stable covalent bond between the intermediate (which becomes the warhead) and the linker, which in turn is connected to the E3 ligase ligand. The development of BWA-522 involved creating a series of compounds by tethering AR-NTD antagonists to different E3 ligase ligands through various chemical linkers to identify the optimal combination. nih.govacs.org

The optimization of the linker is a critical aspect of PROTAC design, as it significantly influences the molecule's biological activity and physicochemical properties. explorationpub.comresearchgate.net For BWA-522, a key strategy was the thoughtful design of the linker component. nih.govresearchgate.net Researchers systematically modified the linker to improve performance, focusing on creating more rigid and conformationally constrained structures. nih.govannualreviews.org

This optimization process includes varying the linker's length, rigidity, and the specific point of attachment on both the warhead (derived from this compound) and the E3 ligase ligand. researchgate.net The introduction of rigid heterocyclic structures into the linker of BWA-522 led to a more stable ternary complex and enhanced degradation of both AR-FL and AR-V7. nih.gov This demonstrates that the properties of the linker are not merely for spacing but are integral to the PROTAC's mechanism of action. explorationpub.comnih.gov

| PROTAC | Target Degradation (VCaP cells, 1 µM) | Target Degradation (VCaP cells, 5 µM) |

| BWA-522 | AR-FL: 52.4%, AR-V7: 77.3% nih.govmedchemexpress.com | AR-FL: 73.1%, AR-V7: 84.6% nih.gov |

Influence on Ternary Complex Formation with E3 Ligase and Target Protein

The primary function of a PROTAC is to induce the formation of a ternary complex, bringing the target protein and an E3 ligase into close proximity. mdpi.comnih.gov The structural components derived from this compound are vital for this process. The formation of a stable ternary complex is a prerequisite for the efficient ubiquitination and subsequent degradation of the target protein. nih.govnih.gov

The warhead portion of BWA-522, originating from its intermediate, directly engages with the AR-NTD. mdpi.com The linker, attached to this warhead, then appropriately positions the recruited CRBN E3 ligase. The stability and geometry of this AR–BWA-522–CRBN complex are paramount for the effective transfer of ubiquitin to the AR protein. mdpi.comscienceopen.com The strategic use of rigid linkers in BWA-522's design was shown to promote a more stable and efficient ternary complex, leading to superior degradation of the target AR variants compared to versions with more flexible linkers. nih.gov This highlights how the chemical features of the warhead intermediate and the attached linker synergistically determine the ultimate biological activity of the PROTAC. nih.govresearchgate.net

Future Research Directions for Bwa 522 Intermediate 3 in Medicinal Chemistry

Exploration of Analogues and Derivatives with Modified Structural Features

Key Research Thrusts:

Structure-Activity Relationship (SAR) Studies: A primary focus will be on conducting comprehensive SAR studies by synthesizing a library of analogues with modifications at various positions of the BWA-522 intermediate-3 structure. These modifications could include alterations to the aromatic rings, the alkyl chain, and the terminal functional groups. The goal is to identify chemical features that can improve binding affinity and selectivity for the androgen receptor, potentially leading to more potent PROTACs.

Introduction of Novel Functional Groups: The incorporation of different functional groups could modulate the physicochemical properties of the intermediate, such as solubility and cell permeability. For instance, the introduction of fluorine atoms or other bioisosteric replacements could enhance metabolic stability and bioavailability of the final PROTAC.

Conformational Constraints: Investigating the impact of introducing rigid structural elements or conformational constraints within the intermediate could lead to a more favorable pre-organization of the molecule for binding to the target protein. This could enhance the formation of the ternary complex between the androgen receptor, the PROTAC, and the E3 ligase, a critical step for effective protein degradation. mdpi.com

| Potential Modification Site | Proposed Change | Anticipated Outcome |

| Phenyl Ring Substituents | Introduction of electron-withdrawing or -donating groups | Modulation of binding affinity and electronic properties |

| Alkyl Linker | Variation in length and rigidity | Optimization of ternary complex formation |

| Terminal Functional Group | Conversion to other reactive moieties | Facilitation of alternative linker chemistries |

Application in the Synthesis of Novel Targeted Protein Degraders Beyond BWA-522

While this compound is integral to the synthesis of an androgen receptor degrader, its core structure could be repurposed for the development of novel targeted protein degraders aimed at other disease-relevant proteins. This involves leveraging the intermediate as a versatile building block in a modular synthetic approach.

Future Applications:

Development of Heterobifunctional Degraders for Other Targets: The warhead component derived from this compound could potentially be linked to different E3 ligase-recruiting ligands to create entirely new PROTACs. The modular nature of PROTAC synthesis allows for the combination of various warheads, linkers, and E3 ligase ligands to target a wide array of proteins. portlandpress.com

Synthesis of Homo-PROTACs: An intriguing possibility is the development of homo-PROTACs, where two molecules of this compound are linked together. Such a construct could induce the dimerization and subsequent degradation of the androgen receptor through a different mechanism than conventional PROTACs.

Exploration of Different E3 Ligases: BWA-522 utilizes a cereblon (CRBN) E3 ligase ligand. medchemexpress.com Future research could involve coupling this compound with ligands for other E3 ligases, such as VHL, MDM2, or IAPs. nih.gov This could overcome potential resistance mechanisms associated with CRBN and expand the therapeutic window.

Development of Advanced Analytical Techniques for Process Control and Monitoring

The synthesis of complex molecules like BWA-522 and its intermediates requires precise control and monitoring to ensure purity, yield, and consistency. The development of advanced analytical techniques tailored for this compound is crucial for efficient and scalable manufacturing.

Areas for Technological Advancement:

Real-Time Reaction Monitoring: The implementation of Process Analytical Technology (PAT), such as in-situ infrared (IR) spectroscopy or Raman spectroscopy, could enable real-time monitoring of the synthesis of this compound. This would allow for better control over reaction parameters and immediate detection of any deviations.

High-Throughput Purity Analysis: The development of rapid and high-throughput analytical methods, such as ultra-high-performance liquid chromatography-mass spectrometry (UHPLC-MS), is essential for the quality control of this compound and its subsequent reaction products. strath.ac.uk

Characterization of Impurities: A thorough investigation and characterization of potential impurities formed during the synthesis of this compound are necessary. This includes the development of methods to isolate and identify these impurities, which is critical for regulatory approval and ensuring the safety of the final drug product.

| Analytical Technique | Application in this compound Synthesis |

| In-situ IR/Raman Spectroscopy | Real-time monitoring of reaction kinetics and endpoint determination |

| UHPLC-MS/MS | High-resolution separation and identification of the intermediate and impurities |

| Nuclear Magnetic Resonance (NMR) | Structural elucidation and confirmation of stereochemistry |

Integration with Artificial Intelligence and Machine Learning for Synthetic Route Planning

Artificial intelligence (AI) and machine learning (ML) are increasingly being used to accelerate drug discovery and development processes. These technologies can be applied to the synthesis of this compound to optimize synthetic routes and predict the properties of novel analogues.

AI and ML Integration Strategies:

Retrosynthetic Analysis: AI-powered retrosynthesis tools can be employed to identify novel and more efficient synthetic routes for this compound. These algorithms can analyze vast chemical reaction databases to propose alternative pathways that may be more cost-effective or have higher yields.

Predictive Modeling of Properties: Machine learning models can be trained on existing data to predict the physicochemical and biological properties of new analogues of this compound before they are synthesized. This can help prioritize the most promising candidates for synthesis and testing, thereby reducing the time and resources required for lead optimization. nih.gov

Optimization of Reaction Conditions: AI algorithms can be used to design and optimize the reaction conditions for the synthesis of this compound. By analyzing the effects of various parameters, such as temperature, catalysts, and solvents, these models can identify the optimal conditions for maximizing yield and minimizing impurities.

Q & A

Q. What is the molecular mechanism by which BWA-522 induces degradation of AR-FL and AR-V7?

BWA-522 operates via the ubiquitin-proteasome system (UPS) by forming a ternary complex between the androgen receptor N-terminal domain (AR-NTD), the CRBN E3 ligase, and the proteasome. This triggers ubiquitination and subsequent degradation of AR-FL and its splice variant AR-V7. Pre-treatment with proteasome inhibitors (MG132) or CRBN competitors (thalidomide) abolishes degradation, confirming UPS dependency .

Q. What in vivo models demonstrate BWA-522’s antitumor efficacy, and what key outcomes were observed?

In LNCaP xenograft models, oral administration of BWA-522 (60 mg/kg) achieved 76% tumor growth inhibition (TGI) with no significant weight loss, indicating tolerability. Pharmacokinetic (PK) studies in mice showed a plasma AUC of 5947 h·ng/mL and 40.5% oral bioavailability, while beagle dogs exhibited 69% bioavailability and prolonged half-life (t1/2 = 31.2 h), supporting its oral activity .

Q. How does BWA-522 compare to traditional AR antagonists like EPI-002 in functional assays?

BWA-522 outperforms EPI-002 in suppressing AR signaling and inducing apoptosis. At 10 µM, BWA-522 reduced PSA protein levels by >80% in VCaP cells, whereas EPI-002 showed minimal effects. Colony formation assays revealed BWA-522’s dose-dependent inhibition (IC50 = 1.07–5.59 µM) compared to EPI-002’s IC50 >30 µM .

Advanced Research Questions

Q. How are DC50 values determined for BWA-522, and what methodological rigor is required?

DC50 (half-maximal degradation concentration) is quantified via Western blotting in prostate cancer cell lines (LNCaP, VCaP, 22Rv1). Normalization to α-tubulin ensures consistent loading. Dose-response curves (0.1–10 µM, 24 h exposure) are analyzed using non-linear regression. For example, BWA-522 achieved DC50 values of 0.73 µM (AR-FL) and 0.67 µM (AR-V7) in VCaP cells, with triplicate technical replicates to minimize variability .

Q. How can interspecies PK discrepancies (e.g., mice vs. dogs) inform PROTAC optimization?

BWA-522’s higher clearance in mice (594 mL/h/kg) versus dogs (lower clearance, t1/2 = 31.2 h) highlights species-specific metabolic differences. Researchers use allometric scaling and in vitro hepatocyte stability assays to predict human PK. For BWA-522, low hepatic clearance (7.4 µL/min/mg protein in human microsomes) and plasma stability (>90% intact after 2 h) support clinical translatability .

Q. What structural features of BWA-522 contribute to its oral bioavailability?

The rigid linker between the AR-NTD antagonist (Ralaniten derivative) and CRBN ligand (thalidomide analog) enhances ternary complex stability and reduces conformational entropy. This design improves membrane permeability, as evidenced by BWA-522’s high Cmax (376 ng/mL in mice) and AUC. Comparative PK studies with analogs (e.g., compounds 24 and 39) validated the linker’s role in reducing clearance .

Q. How are off-target risks like hERG inhibition assessed during BWA-522 development?

hERG binding assays (IC50 >10 µM) and cardiac safety studies in preclinical models are critical. BWA-522 showed negligible hERG inhibition, attributed to its low basicity and reduced cationic charge, which minimize channel interaction. In vitro cytotoxicity panels against non-target kinases further confirm selectivity .

Q. What statistical methods ensure robustness in dose-response analyses for PROTACs?

Nonlinear least-squares regression (e.g., GraphPad Prism) models dose-response curves, with goodness-of-fit evaluated via R<sup>2</sup> and residual plots. Outliers are identified using Grubbs’ test. For BWA-522, triplicate biological repeats and p-values <0.05 (ANOVA with Tukey’s post-hoc) validate significance in AR degradation and apoptosis assays .

Methodological Considerations

Q. How is plasma stability quantified for PROTACs like BWA-522?

Incubation with mouse/human plasma (37°C, 120 min) followed by LC-MS/MS analysis measures parent compound remaining. BWA-522 retained >90% stability, attributed to its resistance to esterase/hydrolase activity. Parallel microsomal stability assays (t1/sub> = 187 min) further confirm metabolic resilience .

Q. What in vitro models best recapitulate enzalutamide-resistant prostate cancer for testing BWA-522?

22Rv1 cells (expressing AR-V7) and CRISPR-engineered AR-overexpressing lines are used. BWA-522’s IC50 of 4.08 µM in 22Rv1 cells versus >30 µM for EPI-002 demonstrates efficacy against resistance. Co-treatment with AR-siRNA or UPS inhibitors validates on-target degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.